molecular formula C15H11N3 B10783391 monoMICAAc

monoMICAAc

Katalognummer B10783391
Molekulargewicht: 233.27 g/mol
InChI-Schlüssel: FPVDPBZJDZJUNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MonoMICAAc, also known as 6-isocyano-N-methylacridin-3-amine, is a solvatochromic fluorescent pH probe. This compound exhibits unique properties where its emission wavelength shifts based on the polarity of the solvent and the pH of the environment. It is particularly useful in live cell fluorescent applications due to its ability to indicate pH changes through fluorescence .

Vorbereitungsmethoden

The synthesis of monoMICAAc involves the reaction of 3-aminoacridine with methyl isocyanide under controlled conditions. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Analyse Chemischer Reaktionen

MonoMICAAc undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions where the isocyano group is replaced by other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

MonoMICAAc has a wide range of scientific research applications:

Wirkmechanismus

MonoMICAAc exerts its effects through its solvatochromic properties. The compound’s fluorescence changes based on the polarity of the solvent and the pH of the environment. This is due to the interaction of the isocyano group with the surrounding molecules, leading to shifts in the emission wavelength. The molecular targets involved include various cellular components that influence the local pH and polarity .

Vergleich Mit ähnlichen Verbindungen

MonoMICAAc is unique compared to other similar compounds due to its tunable solvatochromic properties and its ability to function as a pH probe in a wide range of environments. Similar compounds include:

Eigenschaften

Molekularformel

C15H11N3

Molekulargewicht

233.27 g/mol

IUPAC-Name

6-isocyano-N-methylacridin-3-amine

InChI

InChI=1S/C15H11N3/c1-16-12-5-3-10-7-11-4-6-13(17-2)9-15(11)18-14(10)8-12/h3-9,16H,1H3

InChI-Schlüssel

FPVDPBZJDZJUNU-UHFFFAOYSA-N

Kanonische SMILES

CNC1=CC2=NC3=C(C=CC(=C3)[N+]#[C-])C=C2C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.